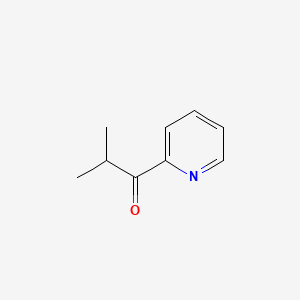
异丙基-2-吡啶基酮
描述
Isopropyl 2-pyridyl ketone, also known as 2-methyl-1-(2-pyridinyl)-1-propanone, is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-pyridyl ketone complexes involves the use of Schiff bases N, N ′-bis- (pyridin-2-yl-benziliden)-propan-1,3-diamine (bpbpd) and N, N ′-bis- [1- (pyridin-2-yl)-etiliden]-propan-1,3-diamine (bpepd) with Co (II), Ni (II), Zn (II) and Cd (II) nitrates and perchlorates . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .
Molecular Structure Analysis
The InChI code for Isopropyl 2-pyridyl ketone is 1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 . The structure of a cadmium (II) complex was accomplished by single-crystal X-ray diffraction .
Chemical Reactions Analysis
2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols .
Physical And Chemical Properties Analysis
Isopropyl 2-pyridyl ketone has a density of 1.01g/cm3 and a boiling point of 223.1ºC at 760 mmHg . It is a colorless to yellow liquid .
科学研究应用
生物活性分子的合成
包括异丙基-2-吡啶基酮在内的 2-吡啶基酮广泛存在于生物活性分子中 . 它们是重要的药效团,通常在药物化学中作为优先结构 .
天然产物
异丙基-2-吡啶基酮也存在于天然产物中 . 其独特的结构和反应性使化学家能够探索新的治疗途径 .
不对称催化前体
2-吡啶基酮被用作手性 2-吡啶烷基/芳基醇 或 2-氨基烷基吡啶配体 的不对称催化前体。
药物合成
含有 N-杂环基团的酮类,包括 2-吡啶基酮,是生产药物的重要组成部分 .
农用化学品创新
在农用化学品领域,异丙基-2-吡啶基酮作为一种关键中间体,在创造先进的作物保护剂中得到了应用 .
抗肿瘤药物的开发
2-吡啶基酮是重要的药效团,通常在药物化学中作为优先结构,例如石榴石,一种有效的抗肿瘤药物 .
功能材料的合成
含有 N-杂环基团的酮类,不仅广泛存在于天然产物和生物活性分子中,而且是生产功能材料的重要组成部分 .
递送系统的开发
一系列 Cu(II) 异丙基-2-吡啶基酮硫代半卡巴腙化合物已被优化,以获得具有显着细胞毒性的 Cu(II) 化合物。 这已被用于构建递送系统 .
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
安全和危害
生化分析
Biochemical Properties
Isopropyl 2-pyridyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules and natural products . It interacts with enzymes such as lithiopyridine, which is formed by Br/Li exchange reactions . These interactions are crucial for the formation of stable five-membered chelated intermediates, which are essential in various biochemical processes . Additionally, isopropyl 2-pyridyl ketone is involved in the synthesis of chiral 2-pyridine alkyl/aryl alcohols and 2-aminoalkyl pyridine ligands, which are important in asymmetric catalysis .
Cellular Effects
Isopropyl 2-pyridyl ketone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s role in cellular biology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of isopropyl 2-pyridyl ketone involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable intermediates with lithiopyridine is a key aspect of its mechanism of action . These interactions are essential for the compound’s role in various biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropyl 2-pyridyl ketone can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, indicating the compound’s potential for sustained biochemical activity . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of isopropyl 2-pyridyl ketone vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with specific dosages required to achieve desired biochemical outcomes . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings . These findings are essential for understanding the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
Isopropyl 2-pyridyl ketone is involved in various metabolic pathways, including those related to fatty acid oxidation, the tricarboxylic acid cycle, and gluconeogenesis . The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of isopropyl 2-pyridyl ketone within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in experimental and therapeutic settings.
Subcellular Localization
Isopropyl 2-pyridyl ketone’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular biology and its potential therapeutic applications.
属性
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPJOYDMQXHCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208239 | |
| Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59576-30-6 | |
| Record name | 2-Methyl-1-(2-pyridinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(2-pyridyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of isopropyl 2-pyridyl ketone into metal complexes contribute to their anticancer activity?
A: Research suggests that isopropyl 2-pyridyl ketone, when complexed with metals like copper (II) or gallium (III), demonstrates promising anticancer properties. [, ] While the exact mechanism is still under investigation, studies indicate a multi-targeted approach.
Q2: What are the advantages of utilizing a drug delivery system, such as human serum albumin or lactoferrin nanoparticles, for administering these metal-based compounds?
A: Employing drug delivery systems like human serum albumin or lactoferrin nanoparticles offers several benefits for administering these metal-based anticancer agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



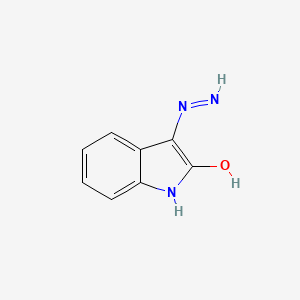
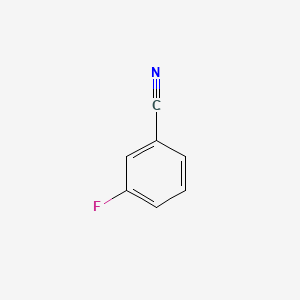



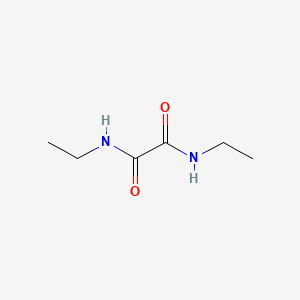

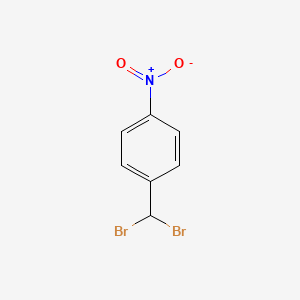

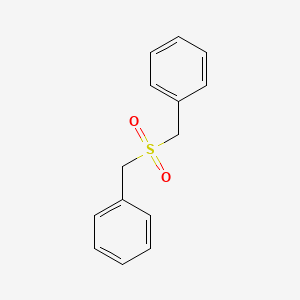
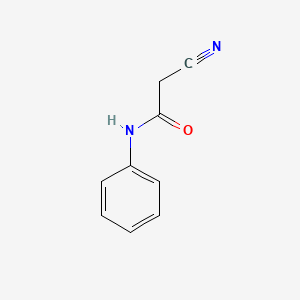
![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)

